molecular formula C26H28N2O3 B2399847 (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904419-68-6

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2399847
CAS RN: 1904419-68-6
M. Wt: 416.521
InChI Key: JELKHVBRQNWPPB-UHFFFAOYSA-N
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Description

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as QL-XII-47, is a chemical compound that has been used in scientific research to investigate its potential as a therapeutic agent.

Scientific Research Applications

Pharmacological Applications

  • Antagonistic Properties on mGlu1 Receptors : JNJ16259685, a structurally related compound, demonstrated potent, selective, and systemically active antagonistic properties on metabotropic glutamate (mGlu) 1 receptors. It non-competitively inhibited glutamate-induced Ca2+ mobilization and showed high potency in occupying central mGlu1 receptors in the rat cerebellum and thalamus, indicating potential applications in neurological research and therapy (Lavreysen et al., 2004).

Synthetic Chemistry Applications

  • Convergent Synthesis and Cytotoxicity : A series of novel trifluoromethyl-substituted methanones, including structures related to the query compound, were synthesized and showed significant cytotoxicity against human leukocytes at high concentrations. This indicates their potential utility in developing cancer therapeutics (Bonacorso et al., 2016).
  • Spectroscopic Properties Study : The electronic absorption, excitation, and fluorescence properties of certain methanone derivatives were studied, showing dual fluorescence with weak charge transfer separation in various solvents. This could be relevant for the development of fluorescent probes or materials (Al-Ansari, 2016).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Screening : Novel quinoline derivatives exhibited antimicrobial activity and were screened for anticancer potential, highlighting the broader implications of these compounds in medical research and drug development (Honde & Rajendra, 2021).

properties

IUPAC Name

(4-phenyloxan-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELKHVBRQNWPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

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